N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine chemical properties
N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine chemical properties
An In-depth Technical Guide to the Chemical Properties of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine. This tertiary amine incorporates three key structural motifs: a secondary N-methylbenzylamine core, a flexible morpholinoethoxy side chain, and a meta-substituted aromatic ring. The presence of the morpholine group, a common scaffold in medicinal chemistry, suggests its potential utility as a building block in the development of novel pharmaceutical agents[1]. This document is intended for researchers and professionals in drug development and synthetic organic chemistry, offering insights into its synthesis, spectral properties, reactivity, and safe handling.
Chemical Identity and Physicochemical Properties
N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine is a complex organic molecule whose properties are derived from its constituent functional groups. The tertiary amine center imparts basicity, while the morpholine and ether linkages provide hydrogen bond accepting capabilities and influence solubility.
Caption: Proposed synthetic workflow via reductive amination.
Detailed Experimental Protocol
Expertise & Causality: This protocol employs Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Unlike the more reactive NaBH₄, NaBH(OAc)₃ is a milder, more selective reagent that can be used in a one-pot reaction. It is particularly effective for the reductive amination of aldehydes as it does not readily reduce the aldehyde starting material, minimizing side reactions like alcohol formation. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the organic reactants while being immiscible with the aqueous solutions used during workup.
Protocol:
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Reaction Setup: To a solution of 3-(2-morpholinoethoxy)benzaldehyde (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere (N₂), add a solution of methylamine (1.2 eq, typically as a solution in THF or EtOH).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. Caution: The addition may be slightly exothermic.
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Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
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Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the final product.
Spectral Analysis and Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized molecule. While experimental data is not published, a predictive analysis based on the molecular structure provides a reliable characterization framework.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton set.
Caption: Relationship between molecular fragments and predicted ¹H NMR signals.
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Predicted Shift (ppm) | Multiplicity | Integration | Assignment Rationale |
| Aromatic (Ar-H) | 6.80 - 7.30 | m | 4H | Protons on the benzene ring, with shifts influenced by the electron-donating ether and electron-withdrawing benzylamine groups. |
| O-CH₂ -CH₂-N (Ethoxy) | ~ 4.15 | t | 2H | Methylene group adjacent to the deshielding aromatic ether oxygen. |
| O-CH₂-CH₂ -N (Ethoxy) | ~ 2.85 | t | 2H | Methylene group adjacent to the morpholine nitrogen. |
| Benzylic (Ar-CH₂ -N) | ~ 3.55 | s | 2H | Benzylic protons adjacent to the secondary amine nitrogen. |
| Morpholine (O-CH₂ ) | ~ 3.72 | t | 4H | Protons on carbons adjacent to the morpholine oxygen atom. |
| Morpholine (N-CH₂ ) | ~ 2.58 | t | 4H | Protons on carbons adjacent to the morpholine nitrogen atom. |
| N-Methyl (N-CH₃ ) | ~ 2.25 | s | 3H | Methyl group attached to the benzylamine nitrogen. |
Note: 't' = triplet, 's' = singlet, 'm' = multiplet. These predictions are based on standard chemical shift values for similar functional groups.[2][3]
Predicted ¹³C NMR and Mass Spectrometry
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¹³C NMR: The carbon spectrum would complement the ¹H NMR data, showing distinct signals for all 14 carbons. Key signals would include the aromatic carbons (110-160 ppm), the benzylic carbon (~58 ppm), the N-methyl carbon (~35 ppm), and the various methylene carbons of the morpholinoethoxy chain (50-70 ppm).
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Mass Spectrometry (EI): Electron ionization would likely lead to fragmentation. A key fragment would be the tropylium ion at m/z 91, characteristic of benzyl groups. Another prominent cleavage would be between the benzylic carbon and the nitrogen, yielding a fragment corresponding to the 3-(2-morpholinoethoxy)benzyl cation. The molecular ion peak (M⁺) at m/z 250 would also be expected.
Reactivity, Stability, and Safety
Chemical Reactivity
The molecule's reactivity is centered around the two tertiary amine nitrogens, which are basic and nucleophilic.
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Salt Formation: Reacts readily with acids to form ammonium salts, which may be water-soluble.
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Alkylation: The N-methylbenzylamine nitrogen can be further alkylated, though this is sterically hindered.
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Oxidation: The tertiary amines are susceptible to oxidation.
Stability and Storage
Based on related benzylamine and morpholine compounds, this product is expected to be stable under standard ambient conditions. However, like many amines, it may be sensitive to air and light over long periods.
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Storage: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area.
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Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]
Safety and Handling
No specific toxicology data is available for this compound. However, based on the safety profiles of structurally related amines, appropriate precautions are mandatory.[4][5][6]
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Hazard Classification (Predicted): Likely to be classified as causing skin corrosion/burns and serious eye damage. May be harmful if swallowed or in contact with skin.[6]
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a chemical fume hood to avoid inhalation of vapors.
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First Aid: In case of skin contact, immediately wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. If swallowed, do NOT induce vomiting and seek immediate medical attention.[4]
Potential Applications
The primary application for N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine is as a specialized building block or intermediate in organic synthesis.[7][8] The combination of the benzylamine scaffold and the morpholine moiety makes it a valuable precursor for creating more complex molecules, particularly in the field of medicinal chemistry, where the morpholine ring is a privileged structure known to improve pharmacokinetic properties.[1]
Conclusion
N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine is a multifaceted chemical intermediate with significant potential for synthetic applications. This guide has outlined its core chemical and physical identity, proposed a robust and logical synthetic protocol, and provided a predictive framework for its spectral characterization. Understanding its reactivity and adhering to strict safety protocols are paramount for its effective and safe utilization in a research and development setting.
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![N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine structure](https://www.chemicalbook.com/CAS/GIF/857284-10-7.gif)
